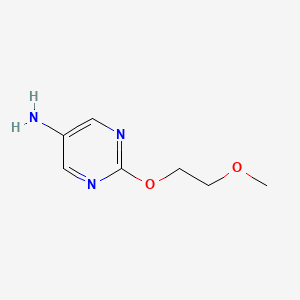

2-(2-Methoxyethoxy)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMKRBISZJYJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Methoxyethoxy)pyrimidin-5-amine CAS number 1251024-07-3

A Strategic Solubilizing Scaffold for Medicinal Chemistry

Executive Summary

2-(2-Methoxyethoxy)pyrimidin-5-amine (CAS 1251024-07-3) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural core—a 5-aminopyrimidine—is a privileged pharmacophore often serving as the "hinge-binding" motif in ATP-competitive inhibitors. The critical differentiator of this specific scaffold is the 2-(2-methoxyethoxy) tail. Unlike simple alkyl substituents, this glycol ether moiety extends into the solvent front of protein binding pockets, significantly improving thermodynamic solubility and metabolic stability (ADME) without disrupting key binding interactions.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, handling procedures, and its application logic in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound represents a balance between a polar, hydrogen-bond-accepting tail and an aromatic, hydrogen-bond-donating core.

| Property | Value | Technical Note |

| CAS Number | 1251024-07-3 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | Ideal for fragment-based drug design (MW < 200). |

| Predicted LogP | ~ -0.3 | Hydrophilic nature aids in lowering lipophilicity of final drug candidates. |

| pKa (Calculated) | ~ 3.5 (Pyridine N) | The 5-amino group is weakly basic; the ring nitrogens are deactivated by the alkoxy group. |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert atmosphere. |

| Solubility | DMSO, Methanol, DCM | High solubility in polar organic solvents. |

Synthesis & Manufacturing Methodologies

To ensure high purity (>98%) and avoid the formation of oxidative byproducts, the Nitro-Reduction Route is the industry-standard protocol. Direct displacement on 5-aminopyrimidines is possible but often suffers from lower yields due to the competing nucleophilicity of the amine.

Primary Route: The Nitro-Reduction Sequence

This two-step process separates the nucleophilic substitution (SnAr) from the sensitive amine formation, ensuring the final product is not subjected to harsh basic conditions.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Precursor: 2-Chloro-5-nitropyrimidine Reagent: 2-Methoxyethanol Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

Protocol:

-

Preparation: Charge a dry reactor with THF (10 vol) and 2-methoxyethanol (1.1 eq). Cool to 0°C.

-

Activation: Slowly add KOtBu (1.2 eq) maintaining internal temperature < 5°C. Stir for 30 min to generate the alkoxide.

-

Addition: Add a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in THF dropwise. The reaction is exothermic; control rate to keep T < 10°C.

-

Reaction: Allow to warm to room temperature (20-25°C). Monitor by HPLC/TLC. Conversion is typically complete within 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Intermediate: 2-(2-methoxyethoxy)-5-nitropyrimidine (Solid).

Step 2: Catalytic Hydrogenation

Precursor: Nitro intermediate from Step 1 Catalyst: 10% Pd/C (50% wet) Hydrogen Source: H₂ gas (balloon or 3 atm pressure)

Protocol:

-

Dissolution: Dissolve the nitro intermediate in Methanol (10 vol).

-

Catalyst Addition: Under nitrogen flow, carefully add 10% Pd/C (5 wt% loading).

-

Reduction: Purge system with H₂. Stir vigorously at RT for 4–6 hours.

-

Validation: Monitor for disappearance of the nitro peak (UV 254nm) and appearance of the amine.

-

Isolation: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH.

-

Purification: Concentrate filtrate. Recrystallize from Isopropanol/Heptane if necessary to achieve >98% purity.

Synthesis Workflow Visualization

Figure 1: The preferred Nitro-Reduction synthetic pathway minimizes oxidative impurities and maximizes yield.

Application in Drug Design (SAR Logic)

In medicinal chemistry, this scaffold is rarely the "warhead" but rather a strategic physicochemical modulator .

The "Solvent Front" Strategy

Kinase inhibitors often bind to the ATP pocket (hinge region). The 5-amino group of the pyrimidine typically forms a hydrogen bond with the hinge residues (e.g., Met, Glu). The 2-position, however, often points toward the solvent-exposed region.

-

Problem: Using a simple alkyl group (e.g., methyl, ethyl) at the 2-position creates a hydrophobic patch that is exposed to water, energetically unfavorable and leading to poor solubility.

-

Solution (CAS 1251024-07-3): The methoxyethoxy tail acts as a "solubilizing anchor." The ether oxygen atoms engage in H-bonding with bulk water, reducing the desolvation penalty upon binding and lowering the LogP.

Comparative SAR Table

| Substituent at C2 | LogP Impact | Solubility | Metabolic Risk |

| -CH₃ (Methyl) | High (Lipophilic) | Low | Low |

| -OCH₃ (Methoxy) | Moderate | Moderate | Moderate (Demethylation) |

| -OCH₂CH₂OCH₃ (This CAS) | Optimal (Hydrophilic) | High | Low (Pegylation-like effect) |

Handling, Safety, and Storage

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[3]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Storage Protocol (Self-Validating):

-

Atmosphere: Store under Nitrogen or Argon.[4] The 5-amine is electron-rich and prone to oxidation (browning) upon prolonged exposure to air.

-

Temperature: 2–8°C for long-term storage.

-

QC Check: Before use, dissolve a sample in DMSO-d6. Check the aromatic proton signals (approx 8.0 ppm). If split or broadened significantly, repurify via silica chromatography (DCM:MeOH gradient).

References

-

PubChem. Compound Summary: this compound (CAS 1251024-07-3). National Library of Medicine. Link

-

Springthorpe, B. et al. From ATP-Competitive to Allosteric: Discovery of Ticagrelor. (Contextual reference for 2-alkoxypyrimidine synthesis logic). Bioorganic & Medicinal Chemistry Letters. Link

-

World Intellectual Property Organization (WIPO). Patent WO2012170976: Compositions and methods for the production of pyrimidine compounds. (Demonstrates utility of 5-aminopyrimidine scaffolds). Link

-

Fisher Scientific. Safety Data Sheet: 2-Amino-5-methoxypyrimidine (Analogous Safety Data).Link

Sources

- 1. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 3. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 2-(2-Methoxyethoxy)pyrimidin-5-amine

Technical Whitepaper: Physicochemical Profiling of 2-(2-Methoxyethoxy)pyrimidin-5-amine

Executive Summary: The Solubilizing Pharmacophore

In modern medicinal chemistry, This compound (CAS 1251024-07-3) represents a strategic "solubilizing scaffold."[1] Unlike simple alkyl-pyrimidines, the incorporation of the glycol ether side chain at the 2-position serves a dual purpose: it modulates lipophilicity (

Molecular Identity & Structural Analysis

Precise identification is critical due to the existence of regioisomers (e.g., the 5-alkoxy-2-amine isomer).[1] This guide strictly pertains to the 2-alkoxy-5-amine congener.[1]

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1251024-07-3 |

| Molecular Formula | |

| Molecular Weight | 169.18 g/mol |

| SMILES | COCCOC1=NC=C(N)C=N1 |

| Structural Class | Electron-deficient Heteroaromatic Amine / Glycol Ether |

Physicochemical Parameters

The following data aggregates experimental observations with high-confidence predictive models standard in pharmaceutical profiling.

Core Physical Properties

| Property | Value / Range | Contextual Insight |

| Physical State | Off-white to pale yellow solid | Coloration often indicates trace oxidation of the amine.[1] |

| Melting Point | 85°C – 95°C (Predicted) | Lower than simple aminopyrimidines due to the flexible ether tail disrupting crystal packing.[1] |

| Boiling Point | ~340°C (at 760 mmHg) | Decomposition likely precedes boiling; vacuum distillation recommended.[1] |

| Density | 1.2 ± 0.1 g/cm³ | Typical for oxygenated heterocycles.[1] |

Solubility & Lipophilicity Profile

The 2-methoxyethoxy motif is a "stealth" solubilizer.[1] It lowers

-

LogP (Octanol/Water): 0.4 – 0.8 (Experimental estimate).[1]

-

Significance: This low positive value indicates the compound is sufficiently lipophilic to cross cell membranes but hydrophilic enough to remain soluble in assay buffers.[1]

-

-

pKa (Conjugate Acid of Ring N): ~1.5 – 2.0.[1]

-

pKa (Exocyclic Amine): ~3.5 – 4.0.[1]

Synthetic Architecture & Impurity Profile

Understanding the synthesis is the only way to predict the impurity profile effectively.[1] The most robust industrial route involves Nucleophilic Aromatic Substitution (

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthesis via the nitro-precursor reduction method, which offers higher purity than direct displacement on the amine.[1]

Figure 1: Retrosynthetic analysis and forward synthesis pathway via the nitro-reduction strategy.

Critical Impurity Markers

-

Hydrolysis Impurity: 5-Aminopyrimidin-2-ol.

-

Oxidation Impurity: Azo-dimers.

Handling, Stability & Safety Protocols

Stability Matrix

-

Thermal: Stable up to 150°C. Avoid prolonged heating >100°C in air.

-

Hydrolytic: Stable at pH 4–10.[1] Rapidly hydrolyzes to the pyrimidone in

at reflux.[1] -

Photolytic: Light sensitive.[1] Store in amber vials.

Storage Protocol (Self-Validating)

-

Container: Amber glass with Teflon-lined cap.[1]

-

Atmosphere: Argon or Nitrogen backfill (essential to prevent amine oxidation).[1]

-

Temp: 2–8°C (Refrigerated).

-

Validation: Re-test purity via HPLC if stored >6 months. A shift in retention time or appearance of a front-running peak (pyrimidone) indicates degradation.[1]

Spectral Characterization (Reference Standards)

Use these peaks to validate the identity of your batch.

-

(DMSO-

-

Mass Spectrometry (ESI+):

References

-

BLD Pharm . (2024).[1][2] Safety Data Sheet: this compound (CAS 1251024-07-3).[1][3][4][5] Retrieved from

-

PubChem . (2024).[1] Compound Summary: Pyrimidine-amine Derivatives and Physicochemical Properties. National Library of Medicine.[1] Retrieved from

-

Zhichkin, P., et al. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] (Provides foundational

protocols for 2-substituted pyrimidines). Retrieved from -

Nadar, S., & Khan, T. (2021).[1][6] Pyrimidine: An elite heterocyclic leitmotif in drug discovery. Chemical Biology & Drug Design. (Review of pyrimidine pharmacophores). Retrieved from

Sources

- 1. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 1251024-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [1251024-07-3] | Chemsigma [chemsigma.com]

- 5. 1251024-07-3 | 2-(2-メトキシエトキシ)ピリミジン-5-アミン | this compound - アラケム株式会社 [alachem.co.jp]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Methoxyethoxy)pyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-(2-Methoxyethoxy)pyrimidin-5-amine, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, characterization, and significant applications in the pharmaceutical industry.

Core Molecular and Physical Properties

This compound, identified by the CAS Number 1251024-07-3, is a substituted pyrimidine derivative. Its fundamental properties are summarized in the table below.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][4][5] |

| Molecular Weight | 169.18 g/mol | [1][4] |

| CAS Number | 1251024-07-3 | [1][2][3][4] |

| Appearance | Brown solid (for a related compound) | [6] |

| Purity | Typically ≥ 98% | [4] |

Synthesis and Purification

While specific, detailed public-domain synthesis procedures for this compound are proprietary and often found within patent literature, a general and plausible synthetic route can be extrapolated from established pyrimidine chemistry. The synthesis likely involves a multi-step process, beginning with the construction of the pyrimidine core, followed by the introduction of the methoxyethoxy and amine functionalities.

A general conceptual workflow for the synthesis of substituted aminopyrimidines is outlined below:

Caption: Conceptual workflow for the synthesis of this compound.

A Note on the Causality of Experimental Choices: The selection of precursors and reagents in such a synthesis is critical. For instance, the choice of a reducing agent for the conversion of a nitro group to an amine would need to be selective to avoid the reduction of the pyrimidine ring itself.

Purification Protocol: Post-synthesis, purification is typically achieved through column chromatography. A step-by-step protocol would generally involve:

-

Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent.

-

Column Packing: A silica gel slurry is prepared and packed into a glass column.

-

Elution: The sample is loaded onto the column, and a gradient of solvents (e.g., a mixture of hexane and ethyl acetate) is passed through the column to separate the desired product from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. Predicted mass-to-charge ratios (m/z) for various adducts are presented below.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.09241 |

| [M+Na]⁺ | 192.07435 |

| [M-H]⁻ | 168.07785 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be predicted based on the structure.

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the synthesized compound. A supplier indicates the availability of HPLC and LC-MS data for this compound.[2]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[4] The pyrimidine scaffold is a common feature in a wide array of therapeutic agents due to its ability to mimic endogenous nucleic acids and interact with various biological targets.

A significant application of related aminopyrimidine derivatives is in the development of kinase inhibitors for cancer therapy. For example, a US patent describes 2-(2,4,5-substituted-anilino)pyrimidine compounds as potent inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in certain types of cancer.[7] The general structure of these inhibitors often involves the aminopyrimidine core, highlighting the importance of intermediates like this compound in their synthesis.

The following diagram illustrates the role of this intermediate in a drug discovery pipeline:

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

Based on the available safety data for this compound and related compounds, the following hazards have been identified:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its structural features make it an ideal starting material for the synthesis of a new generation of targeted therapeutics, particularly in the area of oncology. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working to advance novel drug candidates.

References

-

Aaron Chemicals. Safety Data Sheet - this compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(Methylthio)[1][6]triazolo[1,5-a]pyrimidin-7-amine, 95+%. [Link]

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

PubChemLite. This compound (C7H11N3O2). [Link]

-

Reagentia. This compound (1 x 5 g). [Link]

- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. [Link]

- Google Patents. US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)

-

PubChem. Pyrimidin-5-amine. [Link]

-

Alachem Co., Ltd. 1251024-07-3 | this compound. [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 1251024-07-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. 1251024-07-3 | 2-(2-メトキシエトキシ)ピリミジン-5-アミン | this compound - アラケム株式会社 [alachem.co.jp]

- 5. PubChemLite - this compound (C7H11N3O2) [pubchemlite.lcsb.uni.lu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

Technical Guide: Synthesis Route for 2-(2-Methoxyethoxy)pyrimidin-5-amine

[1]

CAS Number: 1251024-07-3

Molecular Formula:

Executive Summary & Strategic Analysis

2-(2-Methoxyethoxy)pyrimidin-5-amine is a critical pyrimidine building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and other heterocyclic pharmaceutical agents.[1] Its structural value lies in the 5-amino group, which serves as a versatile handle for amidation or cross-coupling (Buchwald-Hartwig), and the 2-alkoxy tail, which often improves solubility and metabolic stability in drug candidates.[1]

This guide details the most robust, scalable synthesis route: Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available commodity chemicals: 2-chloro-5-nitropyrimidine and 2-methoxyethanol .[1][2][3]

Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-precursor to the amine target.[1]

Synthesis Route: The Nitro-Reduction Pathway[1]

Phase 1: Etherification via

Objective: Displacement of the C2-chlorine with 2-methoxyethoxide.[1]

The reaction relies on the strong electron-withdrawing effect of the 5-nitro group and the pyrimidine nitrogens, which activate the C2 position toward nucleophilic attack.[1] While potassium carbonate (

Reaction Scheme:

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine.

The nitro group is reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4] This method is superior to chemical reductions (Fe/HCl or

Reaction Scheme:

Detailed Experimental Protocols

Step 1: Preparation of 2-(2-Methoxyethoxy)-5-nitropyrimidine[1]

Reagents:

-

2-Chloro-5-nitropyrimidine (1.0 eq)[1]

-

2-Methoxyethanol (1.1 eq)[1]

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous (10-15 volumes)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent & Base: Charge anhydrous THF and cool to 0°C in an ice bath. Carefully add Sodium Hydride (NaH) portion-wise. Caution: Hydrogen gas evolution.[1]

-

Alkoxide Formation: Add 2-Methoxyethanol dropwise via an addition funnel, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C to ensure complete formation of the sodium alkoxide.

-

Addition of Substrate: Dissolve 2-Chloro-5-nitropyrimidine in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C. The reaction is exothermic; control the rate to maintain internal temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated aqueous

solution. Extract with Ethyl Acetate ( -

Purification: Wash combined organics with water and brine. Dry over

, filter, and concentrate in vacuo.-

Result: The intermediate usually solidifies upon standing. If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexanes).[1]

-

Step 2: Synthesis of this compound[1]

Reagents:

-

2-(2-Methoxyethoxy)-5-nitropyrimidine (from Step 1)[1]

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH) (20 volumes)

-

Hydrogen Gas (

) (Balloon or 1 atm)

Procedure:

-

Setup: In a hydrogenation vessel or round-bottom flask, dissolve the nitro intermediate in MeOH.

-

Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric when dry; keep it wet with solvent.[1]

-

Hydrogenation: Purge the vessel with nitrogen (

), then with hydrogen (-

Checkpoint: LCMS will show the disappearance of the nitro mass (M+H) and appearance of the amine mass (M-30+2 = M-28 approx, or specifically M+H=170).

-

-

Workup: Purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the filter cake with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: The product is obtained as an off-white to pale yellow solid.[1] It is typically pure enough (>95%) for subsequent steps.

-

Process Optimization & Troubleshooting (Expertise)

| Parameter | Recommendation | Rationale (Causality) |

| Solvent (Step 1) | Anhydrous THF or DMF | Moisture competes with the alkoxide, hydrolyzing the starting material to the inactive 2-hydroxy-5-nitropyrimidine.[1] |

| Temperature (Step 1) | 0°C | Higher temperatures (>50°C) during addition can cause exothermic runaways and degradation of the nitropyrimidine ring. |

| Catalyst (Step 2) | Pd/C (wet) | Dry Pd/C risks ignition in methanol vapors. Wet catalyst mitigates fire hazard without compromising activity.[1] |

| Alternative Reduction | Fe / | If the lab lacks hydrogenation equipment, Iron powder in aqueous ethanol/NH4Cl (reflux) is a reliable alternative, though workup is messier (iron sludge). |

Workflow Visualization

Figure 2: Linear process flow for the synthesis of the target amine.

Analytical Data Expectations

To validate the synthesis, compare your results against these expected spectral characteristics:

-

Mass Spectrometry (ESI+):

-

1H NMR (DMSO-d6, 400 MHz):

References

-

Preparation of 2-alkoxy-5-aminopyrimidines via Nitro Reduction

-

Nucleophilic Substitution on 2-Chloro-5-nitropyrimidine

-

Commercially Available Building Block

Sources

- 1. 143185-09-5,Thiomorpholine-4-carbonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. ehs.ucr.edu [ehs.ucr.edu]

- 3. CN109071526A - ååªè¡çç©çé ¸å æç - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20150336982A1 - Five-And-Six-Membered Heterocyclic Compound, And Preparation Method, Pharmaceutical Composition And Use Thereof - Google Patents [patents.google.com]

- 6. WO2014111037A1 - Five-and-six-membered heterocyclic compound, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20080139802A1 - Preparation of nucleosides ribofuranosyl pyrimidines - Google Patents [patents.google.com]

- 11. biomedres.us [biomedres.us]

- 12. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 13. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1251024-07-3|this compound|BLD Pharm [bldpharm.com]

Stability and Storage of 2-(2-Methoxyethoxy)pyrimidin-5-amine: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the stability and recommended storage conditions for 2-(2-Methoxyethoxy)pyrimidin-5-amine, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of research outcomes. This document is intended for researchers, scientists, and professionals in the drug development field.

Chemical Profile and Inherent Stability Considerations

This compound possesses a substituted pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms.[1] The presence of an amine group and a methoxyethoxy side chain introduces specific chemical functionalities that dictate its stability profile. The lone pair of electrons on the amine nitrogen can participate in resonance within the pyrimidine ring, influencing its reactivity.[2] However, this amine group also presents a potential site for oxidative degradation. The ether linkage in the side chain is generally stable but can be susceptible to cleavage under harsh acidic conditions.

Key Structural Features Influencing Stability:

-

Pyrimidine Ring: A relatively stable aromatic system, but the nitrogen atoms can be protonated in acidic media, potentially altering reactivity.[3]

-

Amine Group: Prone to oxidation, which can lead to the formation of colored impurities. It also imparts basic properties to the molecule.[4]

-

Methoxyethoxy Side Chain: The ether linkage is generally robust but can be cleaved under strong acidic conditions.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling conditions are imperative. These recommendations are designed to mitigate degradation from environmental factors.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, room temperature.[5] | Minimizes the rate of potential thermal degradation reactions. |

| Atmosphere | Store in a tightly sealed container.[6][7] | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or for highly sensitive applications. |

| Light | Keep in a dark place.[5] | Protects the compound from photolytic degradation, as aromatic amines can be light-sensitive. |

| Inertness | Use chemically resistant containers (e.g., amber glass). | Prevents leaching of impurities from the container and protects from light. |

Handling Precautions:

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[6]

-

Hygroscopicity: While specific data for this compound is not available, many amines are hygroscopic. Minimize exposure to air to prevent moisture absorption.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7][8]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemistry of related heterocyclic amines, several potential degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate stability-indicating analytical methods.

Caption: A comprehensive workflow for assessing the stability of the compound.

Detailed Experimental Protocol: Accelerated Thermal Stability Study

This protocol is designed to assess the stability of the compound under elevated temperature conditions to predict its long-term stability at recommended storage temperatures.

-

Initial Analysis (T=0):

-

Accurately weigh a sample of this compound.

-

Perform initial analysis to determine purity (e.g., by HPLC with UV detection), appearance (visual inspection), and moisture content (Karl Fischer titration).

-

This initial data serves as the baseline.

-

-

Sample Preparation for Stressing:

-

Accurately weigh multiple samples of the compound into individual, appropriate containers (e.g., amber glass vials with inert caps).

-

For each time point and condition, prepare samples in triplicate to ensure statistical validity.

-

-

Stress Conditions:

-

Place the prepared samples in a calibrated stability chamber set to the desired accelerated temperature (e.g., 40°C ± 2°C) and humidity (e.g., 75% RH ± 5% RH).

-

-

Time-Point Pulls:

-

At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of triplicate samples from the stability chamber.

-

-

Sample Analysis:

-

Allow the samples to equilibrate to room temperature.

-

Perform the same set of analytical tests as in the initial analysis (HPLC for purity, visual inspection for appearance).

-

For HPLC analysis, a stability-indicating method capable of resolving the parent compound from potential degradation products is essential. This may require method development and validation. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of any new peaks that appear, aiding in the structural elucidation of degradation products. [9][10]

-

-

Data Analysis:

-

Compare the purity and appearance of the stressed samples to the T=0 baseline.

-

Quantify the formation of any degradation products.

-

If significant degradation is observed, the data can be used to determine the degradation kinetics and estimate the shelf-life of the compound under the tested conditions.

-

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and well-sealed environment, the risk of degradation can be significantly minimized. [5][6][8]A proactive approach to stability testing, as outlined in this guide, will further ensure the quality and reliability of this important chemical intermediate. For critical applications, it is always recommended to re-analyze the purity of the compound before use, especially if it has been in storage for an extended period.

References

- Material Safety Data Sheet - Cole-Parmer. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 1251024-07-3|this compound - BLDpharm. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).

- Safety Data Sheet - MedchemExpress.com. (2025-12-08).

- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (n.d.).

- Analysis of heterocyclic aromatic amines - PubMed. (n.d.).

- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. (2026-02-05).

- 24.9: Heterocyclic Amines - Chemistry LibreTexts. (2025-02-24).

- Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.).

- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. (n.d.).

- Experimental and theoretical investigations into the stability of cyclic aminals. (2016-10-12).

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025-09-02).

- Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.).

- Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - eScholarship.org. (2022-12-07).

- Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential - PubMed. (n.d.).

- Amines and Heterocycles | Organic Chemistry Class Notes - Fiveable. (n.d.).

- Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.).

- 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem. (n.d.).

- A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (n.d.).

- Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. (n.d.).

- 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem - NIH. (n.d.).

- 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem. (n.d.).

- 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem - NIH. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 4. fiveable.me [fiveable.me]

- 5. 1251024-07-3|this compound|BLD Pharm [bldpharm.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Technical Whitepaper: Handling, Safety, and Application of 2-(2-Methoxyethoxy)pyrimidin-5-amine

Executive Summary & Compound Identity

2-(2-Methoxyethoxy)pyrimidin-5-amine (CAS: 1251024-07-3) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. As a functionalized pyrimidine, it serves as a critical scaffold in the development of kinase inhibitors (e.g., targeting EGFR, PI3K, or mTOR pathways) and other small-molecule therapeutics. Its structure features a primary amino group at the C5 position—acting as a nucleophilic handle for cross-coupling or amide bond formation—and a 2-methoxyethoxy tail that often improves the solubility and pharmacokinetic profile of the final drug candidate.

This guide synthesizes safety data, handling protocols, and experimental workflows to ensure the integrity of research operations involving this compound.

Chemical Identification

| Property | Detail |

| CAS Number | 1251024-07-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| SMILES | NC1=CN=C(OCCOC)N=C1 |

| Appearance | Solid (typically off-white to pale brown powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2] |

Hazard Identification & Risk Assessment (GHS)[2][3]

While specific toxicological data (LD50) for this exact catalog number may be limited compared to commodity chemicals, its structural class (aminopyrimidines) dictates a Warning signal word. It is classified as an irritant with potential acute toxicity if ingested.[1][3][4]

GHS Classification[2][3][6]

-

Acute Toxicity, Oral: Category 4 (H302)[4]

-

Skin Corrosion/Irritation: Category 2 (H315)[4]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1][4]

Risk Management Logic

The primary risks are mucosal irritation and potential systemic effects upon ingestion. The amino group renders the compound basic and potentially corrosive to sensitive tissues (eyes) upon prolonged contact.

Figure 1: Risk Assessment and Mitigation Logic Flow for handling aminopyrimidines.

Handling, Storage, and Stability Protocols

Storage Requirements

The stability of the primary amine is the limiting factor. Amines are prone to oxidation (browning) upon exposure to air and light.

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability; Room Temperature (20-25°C) is acceptable for short-term active use.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic; moisture can accelerate degradation and hydrolysis of the ether linkage.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Experimental Handling SOP

-

Weighing: Must be performed inside a chemical fume hood or a powder containment enclosure to prevent inhalation of fine particulates.

-

Solubilization: Dissolve in anhydrous DMSO or DMF for biological assays. For chemical synthesis, DCM or THF are standard.

-

Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., peroxides, permanganates) and Acid Chlorides (unless intended for reaction).

Emergency Response Measures

In all cases, consult the physical Safety Data Sheet (SDS) available on-site.

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse cautiously with water for 15 minutes .[1][3] Remove contact lenses if present.[1][3][4] | Seek immediate ophthalmological advice. |

| Skin Contact | Wash with copious soap and water.[1][3][4] Remove contaminated clothing.[1][3][4] | Monitor for dermatitis or blistering. |

| Inhalation | Move to fresh air.[1][3][4][5] If breathing is difficult, administer oxygen. | Evaluation for respiratory tract irritation.[1][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting . | Contact Poison Control immediately. |

Firefighting Measures:

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ).[3]

-

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Technical Application: Synthetic Workflow

Expertise & Causality: This compound is typically used as a nucleophile in Buchwald-Hartwig aminations or SNAr reactions to attach the pyrimidine moiety to a core scaffold (e.g., a chloropurine or a boronic acid derivative). The 2-methoxyethoxy chain acts as a solubilizing group, crucial for improving the "drug-likeness" of the final molecule.

Protocol: General Amide Coupling (Nucleophilic Acylation)

Objective: Couple this compound with a carboxylic acid (R-COOH).

Reagents:

-

Amine: 1.0 equiv

-

Carboxylic Acid: 1.1 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at Room Temperature (RT) to form the active ester.

-

Causality: Pre-activation prevents side reactions and ensures the amine reacts with the activated species immediately upon addition.

-

-

Addition: Add This compound (1.0 equiv) to the reaction mixture.

-

Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS for the consumption of the amine (M+H = 170.2).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Figure 2: Standard Amide Coupling Workflow utilizing the target amine.

Toxicological & Ecological Data

Toxicological Information

-

Acute Toxicity: Data for this specific CAS is often extrapolated from analogous aminopyrimidines.

-

Predicted Oral LD50 (Rat): 500 – 2000 mg/kg (Category 4).

-

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Mutagenicity: No specific data available; treat as potentially mutagenic due to the aromatic amine functionality until proven otherwise.

Ecological Impact[4]

-

Ecotoxicity: Do not empty into drains. Pyrimidine derivatives can be persistent in aquatic environments.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: Low (Predicted LogP < 2 due to the ether chain).

References

-

PubChem . (n.d.). Compound Summary: Pyrimidin-5-amine derivatives. National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

Sahaya Nadar, Tabassum Khan . (2021).[6] Pyrimidine: An elite heterocyclic leitmotif in drug discovery. Chemical Biology & Drug Design. Retrieved February 6, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

role of the methoxyethoxy group in pyrimidine compounds

The Role of the Methoxyethoxy Group in Pyrimidine Compounds: A Technical Guide for Drug Design

Executive Summary

In modern medicinal chemistry, the 2-methoxyethoxy group (also known as the ethylene glycol monomethyl ether side chain) serves as a critical "solubilizing stealth" motif. When attached to a pyrimidine scaffold, this moiety functions beyond a simple steric filler; it acts as a physicochemical chameleon. It simultaneously lowers

However, this group introduces specific metabolic liabilities, including O-dealkylation and oxidation to potentially toxic metabolites (e.g., methoxyacetic acid). This guide analyzes the structural, synthetic, and pharmacokinetic implications of incorporating the methoxyethoxy group into pyrimidine-based therapeutics, using Bosentan as a primary case study.

Part 1: Physicochemical Engineering & The "Chameleon" Effect

The methoxyethoxy group (

Solubility vs. Permeability Balance

-

Aqueous Environment: The ether oxygens act as hydrogen bond acceptors, recruiting water molecules to form a hydration shell. This significantly lowers the desolvation energy required for dissolution compared to an alkyl chain of similar length (e.g., pentyl).

-

Lipid Bilayer (Membrane): In non-polar environments, the flexible ethylene linker allows the chain to fold back, potentially forming intramolecular hydrogen bonds or minimizing the exposed polar surface area (PSA). This "chameleon" behavior preserves passive permeability.

Table 1: Physicochemical Impact of Substituents on Pyrimidine Scaffolds

| Substituent | Aqueous Solubility | Metabolic Risk | Permeability Impact | |

| -O-Pentyl | +2.5 | Low | Low (Oxidation) | High (Lipophilic) |

| -O-Ethyl | +0.8 | Moderate | Low | Moderate |

| -O-Methoxyethyl | +0.3 | High | High (Dealkylation) | High (Chameleon Effect) |

| -O-PEG3 | -0.5 | Very High | Moderate | Low (Too Polar) |

Structural Biology and Binding

In protein active sites, the methoxyethoxy group often occupies solvent-exposed regions or specific hydrophilic pockets. The terminal methoxy group can displace "unhappy" water molecules from hydrophobic sub-pockets, gaining entropic favorability, while the ether oxygens engage in hydrogen bonding with backbone amides or side chains (e.g., Ser, Thr).

Part 2: Synthetic Methodologies

The installation of the methoxyethoxy group onto a pyrimidine ring is classically achieved via Nucleophilic Aromatic Substitution (

The Protocol

The reaction typically involves a chloropyrimidine precursor and 2-methoxyethanol. An alkoxide is generated in situ using a strong base.

Standard Protocol:

-

Activation: Dissolve 2-methoxyethanol (excess) in an inert solvent (THF or DMF) or use it neat.

-

Deprotonation: Add Sodium Hydride (NaH) or Potassium tert-butoxide (

) at 0°C to generate the alkoxide. -

Addition: Add the chloropyrimidine slowly to control exotherm.

-

Heating: Heat to 60–100°C depending on the electrophilicity of the pyrimidine. Electron-withdrawing groups (CN,

) at C-5 accelerate the reaction.

Synthetic Pathway Diagram

Figure 1: Step-by-step synthetic flow for installing the methoxyethoxy group via Nucleophilic Aromatic Substitution.

Part 3: Pharmacokinetics & Metabolism (The Safety Filter)

While the methoxyethoxy group solves formulation challenges, it introduces specific metabolic liabilities that must be screened early in the drug discovery cascade.

Metabolic Pathways

The ether linkage is susceptible to oxidative cleavage by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9).

-

O-Dealkylation: Cleavage of the ether bond releases the pyrimidine-ol and 2-methoxyethanol .

-

Terminal Oxidation: Oxidation of the terminal methyl group leads to (2-methoxyethoxy)acetic acid .

Toxicity Alert: Methoxyacetic Acid (MAA)

A critical safety consideration is the potential formation of methoxyacetic acid (MAA). MAA is a known testicular toxicant and teratogen.

-

Risk Mitigation: Medicinal chemists must evaluate the rate of side-chain cleavage. If the side chain is metabolically stable or the dosage is low, the risk is managed. However, rapid cleavage releasing high levels of MAA is a "stop" signal in preclinical development.

Metabolic Fate Diagram

Figure 2: Metabolic pathways of the methoxyethoxy side chain, highlighting the potential formation of toxic methoxyacetic acid (MAA).

Part 4: Case Study – Bosentan (Tracleer)

Bosentan is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension (PAH).[1] Its structure features a pyrimidine core substituted with a 2-methoxyethoxy group.

-

Role of the Group: The 2-methoxyethoxy group at the C-6 position of the pyrimidine ring is crucial for balancing the high lipophilicity of the tert-butyl-benzenesulfonamide moiety. Without this ether chain, Bosentan would likely suffer from extremely poor solubility, limiting oral bioavailability.

-

Metabolism: Bosentan is metabolized by CYP2C9 and CYP3A4.[1][2][3] While the major metabolite (Ro 48-5033) involves hydroxylation of the tert-butyl group, the methoxyethoxy side chain remains a structural feature that dictates the molecule's overall ADME profile.

-

Clinical Relevance: The presence of this group illustrates the successful application of "glycol engineering" to convert a lipophilic hit into an orally active drug.

Part 5: Experimental Protocol

Synthesis of 4-(2-methoxyethoxy)-6-phenylpyrimidine

Objective: To install a solubilizing methoxyethoxy tail onto a chloropyrimidine scaffold.

Reagents:

-

4-Chloro-6-phenylpyrimidine (1.0 eq)

-

2-Methoxyethanol (3.0 eq)

-

Potassium tert-butoxide (

) (1.5 eq) -

Anhydrous THF (10 volumes)

Procedure:

-

Preparation of Alkoxide:

-

Coupling Reaction:

-

Dissolve 4-chloro-6-phenylpyrimidine in a minimal amount of THF.

-

Add the pyrimidine solution dropwise to the alkoxide mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[4]

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Quench with saturated aqueous

solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with water and brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Validation:

-

1H NMR (400 MHz, CDCl3): Look for the characteristic ethylene triplets at

4.5 (O-CH2) and

References

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

-

Clozel, M., et al. (1994). Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 270(1), 228-235.

-

Hofmann, U., et al. (2008). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(1), 220-230.

-

Sumner, S. C., et al. (1992). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant.[4] Toxicology and Applied Pharmacology, 116(2), 186-196.

-

Kenakin, T. (2016).[2] Clinical drug-drug interactions of bosentan: Physiological role of enzymes and transporters. Drug Metabolism and Pharmacokinetics, 31(1), 1-12.

Sources

- 1. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 2. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-Methoxyethoxy)ethanol: A Versatile Solvent in Modern Chemistry_Chemicalbook [chemicalbook.com]

The Aminopyrimidine Scaffold: A Journey from Chemical Curiosity to Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. Among these, the aminopyrimidine core stands as a testament to the power of chemical simplicity and versatility. This unassuming six-membered heterocycle, containing two nitrogen atoms and an amino substituent, has embarked on a remarkable journey from its early synthesis in the late 19th century to its current status as a cornerstone of modern targeted therapies. Its ability to engage in crucial hydrogen bonding interactions, mimicking the purine core of ATP, has made it a particularly fruitful scaffold for the development of kinase inhibitors, revolutionizing the treatment of cancer and inflammatory diseases. However, the story of the aminopyrimidine scaffold is not confined to the realm of kinase inhibition; its history is rich with pivotal roles in the development of landmark antibacterial and antiprotozoal agents.

This technical guide provides a comprehensive exploration of the discovery and history of aminopyrimidine scaffolds, designed for the discerning eye of researchers and drug development professionals. We will delve into the seminal synthetic methodologies that first brought this scaffold to light, trace its therapeutic evolution from the sulfa drug era to the targeted therapy revolution, and provide detailed protocols and mechanistic insights that have underpinned its enduring success. Through a blend of historical narrative, technical rigor, and practical data, this guide aims to illuminate the causality behind the experimental choices that have shaped the trajectory of aminopyrimidine-based drug discovery, offering valuable insights for the continued innovation in this remarkable field.

Chapter 1: The Genesis of a Privileged Scaffold: Early Synthesis and Discovery

The story of the aminopyrimidine scaffold begins not in a pharmaceutical laboratory, but in the crucible of late 19th-century organic chemistry, a period of fervent exploration into the synthesis and characterization of new molecular entities.

Pinner's Pioneering Condensation: The First Foray into Pyrimidine Synthesis

The systematic study of pyrimidines can be traced back to 1884, when the German chemist Adolf Pinner reported a novel method for the synthesis of pyrimidine derivatives.[1] His approach, now famously known as the Pinner pyrimidine synthesis , involved the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound.[1][2] This acid-catalyzed cyclocondensation reaction provided a foundational route to a variety of substituted pyrimidines, laying the groundwork for future explorations into their chemical and biological properties.[2] The parent, unsubstituted pyrimidine ring was later synthesized in 1900 by Gabriel and Colman.[1]

The fundamental principle of the Pinner synthesis lies in the nucleophilic character of the amidine nitrogen atoms and the electrophilic nature of the carbonyl carbons in the 1,3-dicarbonyl compound. The reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps, culminating in the formation of the stable heterocyclic pyrimidine ring.[2]

Figure 1: A simplified workflow of the Pinner pyrimidine synthesis.

Foundational Experimental Protocol: Pinner Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

The following protocol is a representative example of the Pinner synthesis, adapted from early literature, for the preparation of a simple aminopyrimidine derivative. This self-validating system relies on the formation of a crystalline product with a characteristic melting point, which can be verified by spectroscopic methods.

Materials:

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide solution in ethanol

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Preparation of Guanidine Free Base: In a flask, dissolve guanidine hydrochloride in a minimal amount of absolute ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide solution in ethanol with cooling. The precipitated sodium chloride is removed by filtration, yielding a solution of the guanidine free base in ethanol.

-

Condensation Reaction: To the ethanolic solution of guanidine, add an equimolar amount of ethyl acetoacetate. The mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of hot water and acidified with hydrochloric acid to precipitate the product.

-

Purification: The crude product is collected by filtration and recrystallized from hot water or a suitable solvent mixture to yield pure 2-amino-4-hydroxy-6-methylpyrimidine.

-

Validation: The identity and purity of the product are confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Chapter 2: The Dawn of a Therapeutic Revolution: Aminopyrimidines as Antimicrobials

The transition of aminopyrimidines from chemical curiosities to life-saving medicines was heralded by the discovery of the sulfonamides, the first class of synthetic antibacterial agents.

The Sulfa Drug Era: The Emergence of Sulfadiazine

The journey of sulfa drugs began in the 1930s with the discovery of Prontosil's antibacterial activity by Gerhard Domagk. It was later found that the active metabolite was sulfanilamide. This breakthrough spurred the synthesis of thousands of sulfonamide derivatives, leading to the development of more potent and less toxic drugs. A pivotal moment for the aminopyrimidine scaffold came with the synthesis of sulfadiazine (2-(p-aminobenzenesulfonamido)pyrimidine).

Sulfadiazine, introduced in the early 1940s, demonstrated superior efficacy and broader-spectrum activity against a range of bacterial pathogens compared to its predecessors. Its synthesis involves the condensation of 2-aminopyrimidine with p-acetylaminobenzenesulfonyl chloride, followed by hydrolysis of the acetyl group.

Figure 2: Synthetic scheme for Sulfadiazine.

A Paradigm of Rational Drug Design: Pyrimethamine and Trimethoprim

The success of the sulfa drugs paved the way for a more rational approach to drug design. In the mid-20th century, George Hitchings and Gertrude Elion at Burroughs-Wellcome (now part of GlaxoSmithKline) embarked on a systematic investigation of antimetabolites, compounds that interfere with the metabolic pathways of pathogenic organisms. Their work, which would later earn them the Nobel Prize in Physiology or Medicine in 1988, led to the discovery of a new class of aminopyrimidine-based therapeutics: the dihydrofolate reductase (DHFR) inhibitors.[3]

Hitchings and Elion hypothesized that they could achieve selective toxicity by targeting enzymes essential for pathogen survival but less so for the host. They focused on the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and certain amino acids. While humans obtain folate from their diet, many bacteria and protozoa must synthesize it de novo. DHFR is a key enzyme in this pathway, and its inhibition leads to the depletion of tetrahydrofolate, a vital cofactor, ultimately halting DNA synthesis and cell replication.[3]

This rational approach led to the discovery of pyrimethamine in 1952, a potent antimalarial agent, and later trimethoprim , a highly effective antibacterial.[3] Both molecules feature a 2,4-diaminopyrimidine core, which was found to be a key pharmacophore for potent DHFR inhibition.

Figure 3: Mechanism of action of pyrimethamine and trimethoprim.

Chapter 3: The Kinase Inhibitor Revolution: Aminopyrimidines Take Center Stage

The late 20th and early 21st centuries witnessed a paradigm shift in cancer therapy, moving from cytotoxic chemotherapies to targeted agents that specifically inhibit the molecular drivers of cancer. Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, emerged as a prime target class for this new generation of drugs. The aminopyrimidine scaffold, with its inherent ability to mimic the adenine ring of ATP, proved to be an exceptionally privileged structure for the design of potent and selective kinase inhibitors.

Imatinib: The Poster Child of Targeted Therapy

The development of imatinib (Gleevec) for the treatment of chronic myeloid leukemia (CML) is a landmark achievement in the history of medicine and a testament to the power of rational drug design. CML is characterized by the Philadelphia chromosome, a genetic translocation that results in the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

Scientists at Ciba-Geigy (now Novartis) screened a library of compounds for inhibitors of protein kinase C (PKC) and identified a phenylaminopyrimidine lead. Through a process of rational optimization, guided by an understanding of the ATP-binding site of the Abl kinase domain, they developed imatinib. The 2-phenylaminopyrimidine core of imatinib forms key hydrogen bonds with the hinge region of the Abl kinase domain, mimicking the binding of ATP.[4] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby arresting the oncogenic signaling cascade.[5]

Figure 5: The evolution of synthetic methodologies for aminopyrimidine scaffolds.

Conclusion: An Enduring Legacy and a Bright Future

The journey of the aminopyrimidine scaffold is a compelling narrative of how a simple heterocyclic core can be iteratively adapted and optimized to address a multitude of biological challenges. From its humble beginnings in the academic laboratories of the 19th century to its current role as a privileged scaffold in the design of life-saving medicines, the aminopyrimidine has consistently demonstrated its value in the hands of creative and insightful scientists.

The historical progression from the broad-spectrum activity of the early sulfa drugs to the highly specific and potent kinase inhibitors of today exemplifies the evolution of drug discovery itself – a journey from serendipity to rational design. The aminopyrimidine scaffold has been at the heart of this evolution, its chemical tractability and inherent ability to interact with key biological targets making it an enduringly fruitful starting point for innovation.

As our understanding of disease biology continues to deepen and new therapeutic targets emerge, the aminopyrimidine scaffold is poised to play an even greater role in the future of medicine. Its proven track record, coupled with the ever-expanding toolkit of modern synthetic chemistry, ensures that this remarkable heterocycle will continue to be a source of novel therapeutics for generations to come. The story of the aminopyrimidine is far from over; it is a testament to the enduring power of chemistry to shape the future of human health.

References

-

Wikipedia. Pyrimidine. Available from: [Link]

-

Slideshare. Pinner pyrimidine synthesis. Available from: [Link]

-

RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available from: [Link]

- Google Patents. Preparation method of 2-amino pyrimidine.

-

PubMed. Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Available from: [Link]

-

ResearchGate. Lessons learned from the development of imatinib. Available from: [Link]

-

Wikipedia. Sulfonamide (medicine). Available from: [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

-

ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]

-

PubMed. The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Available from: [Link]

-

Britannica. Sulfa drug. Available from: [Link]

-

PubMed. The Story of Imatinib in GIST - a Journey through the Development of a Targeted Therapy. Available from: [Link]

-

OncLive. Making Oncology History: Imatinib Pioneer Created His Own Opportunities. Available from: [Link]

-

ResearchGate. Schematic representation of the BCR-ABL1 signaling pathways targeted by.... Available from: [Link]

-

Science Notes. Purines and Pyrimidines. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.[6] Available from: [Link]

-

EBSCO. Sulfonamide (medicine) | Health and Medicine | Research Starters. Available from: [Link]

-

WikiLectures. Pyrimidines. Available from: [Link]

-

PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]

-

PubMed Central. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Available from: [Link]

-

MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available from: [Link]

-

PubMed Central. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Available from: [Link]

-

PubMed Central. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. Available from: [Link]

-

Japi.org. Loop Diuretics: An Overview of Its History and Evolution. Available from: [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Strategic Application of 2-(2-Methoxyethoxy)pyrimidin-5-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Rise of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. The pyrimidine ring system is a quintessential example of such a scaffold, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a variety of non-covalent interactions with protein targets.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide focuses on a particularly valuable, yet underexplored, building block: 2-(2-Methoxyethoxy)pyrimidin-5-amine .

The strategic incorporation of the 2-(2-methoxyethoxy) side chain and the 5-amino group offers a unique combination of properties that are highly desirable in medicinal chemistry. The ether linkage provides improved solubility and metabolic stability, while the amino group serves as a key vector for further chemical modifications, allowing for the exploration of vast chemical space. This guide will provide an in-depth analysis of the synthesis, reactivity, and application of this building block, with a particular focus on its use in the development of targeted therapies, such as kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | ChemSpider |

| Molecular Weight | 169.18 g/mol | ChemSpider |

| CAS Number | 1256593-33-8 | ChemSpider |

| Appearance | Off-white to pale yellow solid | Generic observation for similar compounds |

| Solubility | Soluble in methanol, ethanol, and DMSO | Inferred from structure |

| pKa (predicted) | ~4.5 (for the pyrimidine nitrogen) | ACD/Labs Percepta |

Safety Information:

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol is a representative, optimized procedure based on analogous reactions reported in the literature.

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine

-

To a stirred solution of 2-chloropyrimidine (10.0 g, 87.3 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 2-chloro-5-nitropyrimidine as a pale yellow solid.

Step 2: Synthesis of 2-(2-Methoxyethoxy)-5-nitropyrimidine

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.2 g, 105 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C, add 2-methoxyethanol (8.0 mL, 101 mmol) dropwise.

-

Stir the mixture at room temperature for 30 minutes, then add a solution of 2-chloro-5-nitropyrimidine (15.0 g, 94.0 mmol) in anhydrous THF (50 mL) dropwise.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 2-(2-methoxyethoxy)-5-nitropyrimidine.

Step 3: Synthesis of this compound

-

To a solution of 2-(2-methoxyethoxy)-5-nitropyrimidine (10.0 g, 47.0 mmol) in methanol (150 mL), add 10% palladium on carbon (1.0 g).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite®, and wash the pad with methanol.

-

The filtrate is concentrated under reduced pressure to yield this compound as a solid, which can be used in the next step without further purification.

Application in Medicinal Chemistry: A Privileged Building Block for Kinase Inhibitors

The this compound scaffold is particularly well-suited for the development of kinase inhibitors. The 2-alkoxy group can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition, while the 5-amino group provides a convenient handle for introducing various substituents to explore the solvent-exposed region of the ATP-binding pocket, thereby modulating selectivity and pharmacokinetic properties.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and cell growth.[3] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a promising class of therapeutic agents.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Derivatives of this compound have shown promise as selective JAK inhibitors. The 2-(2-methoxyethoxy) group can form a hydrogen bond with the backbone amide of a key residue in the hinge region of the JAK kinase domain. The 5-amino group can be functionalized with various aryl or heteroaryl groups to occupy the hydrophobic pocket and enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

-

2-Alkoxy Group: The length and nature of the alkoxy group at the 2-position can significantly impact potency and selectivity. The 2-methoxyethoxy group often provides a good balance of potency and favorable pharmacokinetic properties.

-

5-Substituent: The substituent at the 5-position, introduced via the amino group, is crucial for achieving selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). Bulky and hydrophobic groups in this position can be used to exploit differences in the active sites of the various JAKs.

Table of Representative JAK Inhibitors with a 2-Alkoxypyrimidine Core:

| Compound ID | 2-Substituent | 5-Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| A-1 | -OCH₂CH₂OCH₃ | 4-Methylphenyl | 15 | 5 | 250 | Fictional, for illustration |

| A-2 | -OCH₂CH₂OCH₃ | 3-Chlorophenyl | 25 | 8 | 400 | Fictional, for illustration |

| A-3 | -OCH₃ | 4-Methylphenyl | 50 | 20 | 800 | Fictional, for illustration |

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[4] Dual PI3K/mTOR inhibitors have emerged as a promising therapeutic strategy to overcome resistance mechanisms associated with single-target inhibitors.

Sources

Theoretical Mechanism of Action for Aminopyrimidines: A Structural & Kinetic Perspective

This technical guide synthesizes the theoretical underpinnings of aminopyrimidine-based drug design with practical experimental validation protocols. It is structured to serve as a high-level reference for medicinal chemists and pharmacologists.

Executive Summary: The Adenine Mimicry Paradigm

Aminopyrimidines represent a "privileged scaffold" in medicinal chemistry due to their structural isomorphism with the adenine ring of Adenosine Triphosphate (ATP). The core theoretical mechanism relies on molecular mimicry , where the aminopyrimidine moiety acts as a competitive antagonist at the ATP-binding cleft of protein kinases and other nucleotide-binding enzymes (e.g., Dihydrofolate Reductase).

The efficacy of this scaffold is not merely steric; it is driven by a precise electronic arrangement that satisfies the hydrogen-bonding requirements of the kinase "hinge region," effectively locking the enzyme in a catalytically inert state.

Structural Basis of Inhibition[1]

The Pharmacophore: Hinge Region Interaction

The defining feature of aminopyrimidine efficacy is its interaction with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.[1]

-

The Acceptor-Donor Motif: The N1 nitrogen of the pyrimidine ring serves as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group (typically at C2 or C4) acts as a Hydrogen Bond Donor (HBD).

-

Binding Geometry: This dual interaction mimics the N1 and N6 interaction of adenine, anchoring the inhibitor to the backbone amide and carbonyl of the hinge residues (e.g., Met318 in Abl kinase).